N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS No.: 921850-44-4
Cat. No.: VC4404528
Molecular Formula: C20H16FN3O4
Molecular Weight: 381.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921850-44-4 |
|---|---|
| Molecular Formula | C20H16FN3O4 |
| Molecular Weight | 381.363 |
| IUPAC Name | N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C20H16FN3O4/c21-15-4-1-13(2-5-15)16-6-8-19(25)24(23-16)10-9-22-20(26)14-3-7-17-18(11-14)28-12-27-17/h1-8,11H,9-10,12H2,(H,22,26) |
| Standard InChI Key | PMMTVBSIKLSHEX-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Introduction
Synthesis and Chemical Reactivity
The synthesis of such compounds usually involves multiple steps, including the formation of the pyridazinone ring and the attachment of the fluorophenyl and benzo[d] dioxole moieties. Common methods include condensation reactions and nucleophilic substitutions.
Synthesis Steps
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Formation of Pyridazinone Ring: This typically involves the reaction of a suitable precursor with a hydrazine derivative.
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Attachment of Fluorophenyl Group: This can be achieved through a Suzuki coupling or similar cross-coupling reactions.
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Introduction of Benzo[d]13dioxole Moiety: This might involve a condensation reaction with a suitable aldehyde.
Biological Activities and Potential Applications
While specific biological activities of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d] dioxole-5-carboxamide are not detailed in the available literature, compounds with similar structures have shown potential in various therapeutic areas:
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Anticancer Activity: Compounds with pyridazinone and fluorophenyl groups have been explored for their anticancer properties .
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Anti-inflammatory Activity: The presence of a pyridazinone moiety suggests potential anti-inflammatory effects .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for determining its therapeutic potential. This typically involves molecular docking studies and in vitro assays to assess binding affinity and biological activity.
Comparison with Similar Compounds
Similar compounds, such as those with chlorophenyl or methoxybenzene sulfonamide groups, exhibit variations in solubility and biological activity. The unique combination of functional groups in N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d] dioxole-5-carboxamide may confer distinct properties compared to these analogs.
Structural Comparison
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